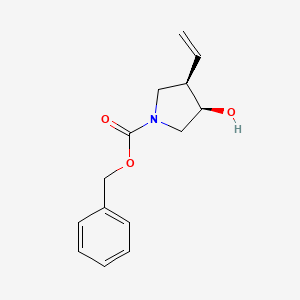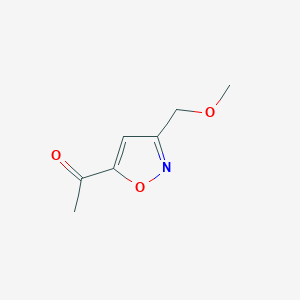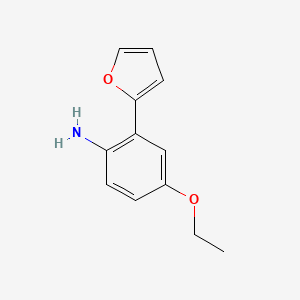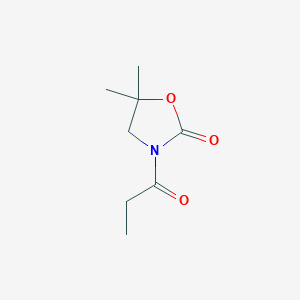
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is a compound that features a pyrrolidine ring, which is a five-membered nitrogen-containing heterocycle. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both hydroxyl and vinyl groups on the pyrrolidine ring provides unique reactivity and potential for various chemical transformations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate typically involves the construction of the pyrrolidine ring followed by functionalization. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . This method is favored for its mild reaction conditions and functional group tolerance.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of specific ligands and solvents to enhance the reaction efficiency and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group under appropriate conditions.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and DMP (Dess-Martin periodinane).
Reduction: Hydrogenation can be carried out using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution can be achieved using reagents like tosyl chloride (TsCl) followed by nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an ethyl-substituted pyrrolidine.
Substitution: Formation of various substituted pyrrolidines depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
The mechanism of action of cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate involves its interaction with specific molecular targets. The hydroxyl and vinyl groups can participate in hydrogen bonding and π-π interactions, respectively, which can influence the binding affinity and selectivity towards biological targets. The pyrrolidine ring itself can interact with enzymes and receptors, potentially modulating their activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
cis-3,4-Diphenylpyrrolidine: Known for its activity as an inverse agonist of the retinoic acid-related orphan receptor γ (RORγt).
Pyrrolidine-2-one: Used in various pharmaceutical applications due to its bioactivity.
Pyrrolidine-2,5-diones: Known for their use in the synthesis of bioactive molecules.
Uniqueness
cis-Benzyl 3-hydroxy-4-vinylpyrrolidine-1-carboxylate is unique due to the combination of hydroxyl and vinyl groups on the pyrrolidine ring, which provides distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and development in various scientific fields.
Eigenschaften
Molekularformel |
C14H17NO3 |
|---|---|
Molekulargewicht |
247.29 g/mol |
IUPAC-Name |
benzyl (3R,4R)-3-ethenyl-4-hydroxypyrrolidine-1-carboxylate |
InChI |
InChI=1S/C14H17NO3/c1-2-12-8-15(9-13(12)16)14(17)18-10-11-6-4-3-5-7-11/h2-7,12-13,16H,1,8-10H2/t12-,13+/m1/s1 |
InChI-Schlüssel |
SURBGBXZQCEZPR-OLZOCXBDSA-N |
Isomerische SMILES |
C=C[C@@H]1CN(C[C@@H]1O)C(=O)OCC2=CC=CC=C2 |
Kanonische SMILES |
C=CC1CN(CC1O)C(=O)OCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S,2'S)-N,N'-((R)-6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(pyrrolidine-2-carboxamide)](/img/structure/B12867720.png)

![2-(2-(Methylthio)benzo[d]oxazol-4-yl)acetic acid](/img/structure/B12867729.png)

![Isoxazolo[5,4-c]pyridine-5-methanamine](/img/structure/B12867741.png)
![5,7-Dimethylisoxazolo[3,4-c]pyridin-3(1H)-imine](/img/structure/B12867743.png)


![Imidazo[1,2-a]pyrimidine-7-methanamine](/img/structure/B12867764.png)


![5-Benzyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3-amine hydrochloride](/img/structure/B12867771.png)


